Chromic nitrate

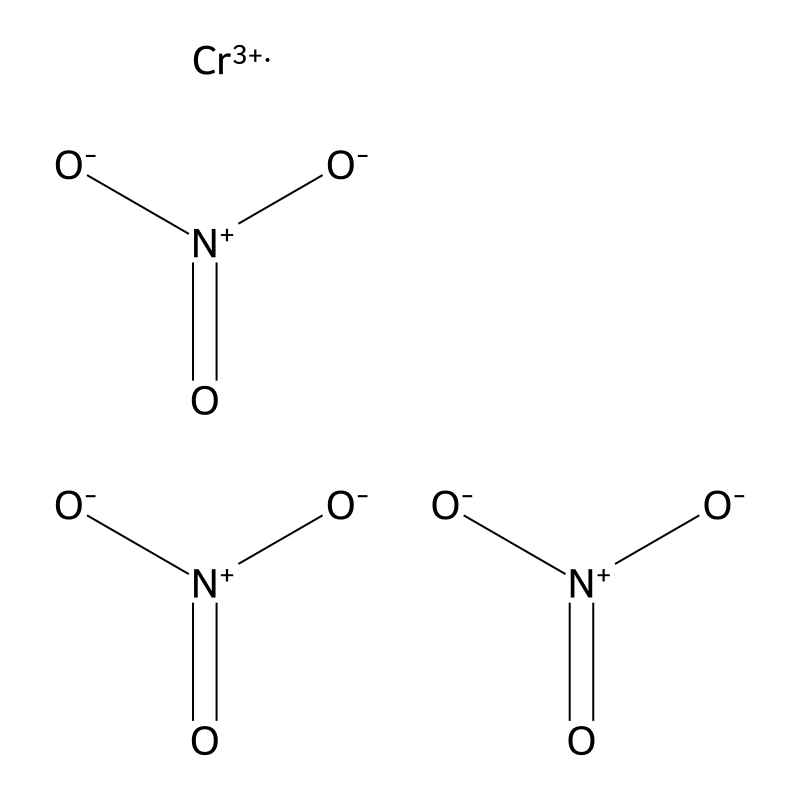

Cr(NO3)3

CrN3O9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cr(NO3)3

CrN3O9

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Catalyst Precursor:

Chromic nitrate serves as a precursor for various catalysts used in diverse chemical reactions. Its high solubility in water and relatively stable nature make it ideal for synthesizing chromium-based catalysts. These catalysts find applications in organic synthesis, hydrogenation reactions, and environmental remediation processes [, ].

Synthesis of Nanomaterials:

Researchers utilize chromic nitrate to synthesize chromium-based nanoparticles with specific properties tailored for various applications. These nanoparticles exhibit unique optical, magnetic, and catalytic properties, making them valuable in areas like solar cells, drug delivery, and biosensors [].

Investigating Plant-Nutrient Interactions:

Studies have employed chromic nitrate to investigate the impact of chromium on plant nutrient uptake and metabolism. These studies explore the complex interactions between chromium and other essential nutrients like nitrogen, impacting plant growth and development [].

Environmental Research:

Researchers utilize chromic nitrate to study the behavior and fate of chromium in the environment. This includes investigating chromium uptake by plants and its impact on soil fertility, as well as understanding the potential toxicity of chromium in various environmental compartments [].

Chromium(III) nitrate is an inorganic compound with the chemical formula . It exists primarily in two forms: the hydrated version, often represented as , which appears as dark violet crystals, and the anhydrous form, which is green and hygroscopic. This compound is notable for its role in various industrial applications, particularly in the dyeing industry and as a precursor for chromium coordination complexes in academic research .

Chromium nitrate is considered toxic by ingestion and can irritate skin, eyes, and mucous membranes upon contact []. It may also ignite organic materials due to its oxidizing nature [].

Proper handling procedures are crucial when working with chromium nitrate.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to recommended protocols.

- Displacement Reaction: When reacted with zinc, it produces chromium and zinc nitrate:

- Precipitation Reaction: In the presence of barium sulfate, it forms chromium(III) sulfate and barium nitrate:

- Ligand Exchange: When treated with ammonia, it forms hexaamminechromium(III) ions:

These reactions highlight its ability to interact with various reagents, leading to diverse products .

Chromium(III) nitrate can be synthesized through several methods:

- Dissolution of Chromium Oxide: A common method involves dissolving chromium(III) oxide in nitric acid:

- Reaction with Chromium Hydroxide: Another method utilizes chromium(III) hydroxide:

These synthesis routes yield either the hydrated or anhydrous forms of chromium(III) nitrate depending on reaction conditions .

Chromium(III) nitrate has various applications across different fields:

- Dyeing Industry: It is widely used as a mordant in dyeing processes to enhance color fixation on fabrics.

- Catalysis: The compound serves as a catalyst in organic reactions and is utilized in the production of alkali metal-free catalysts.

- Electroplating: It provides chromium ions necessary for chrome plating processes.

- Synthesis of Coordination Complexes: In academic laboratories, it is employed to synthesize various chromium coordination complexes for research purposes .

Studies on the interactions of chromium(III) nitrate with other compounds reveal its reactivity and potential applications:

- Complex Formation: Interaction with ligands such as ammonia leads to the formation of stable coordination complexes.

- Oxidation Reactions: Under specific conditions, chromium(III) can be oxidized to chromium(VI), which has different chemical properties and applications, particularly as an oxidizing agent .

Chromium(III) nitrate shares similarities with several other chromium compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Properties/Uses |

|---|---|---|

| Chromium(II) Nitrate | Less stable; used in limited applications | |

| Chromium(VI) Nitrate | Strong oxidizing agent; more toxic | |

| Chromium(III) Chloride | Less soluble than nitrates; used in organic synthesis | |

| Chromium(III) Sulfate | Used in tanning and dyeing; less hygroscopic |

Chromium(III) nitrate's unique properties stem from its hydrated form's solubility and its ability to form stable complexes, making it particularly valuable in dyeing and catalysis .

Chromic nitrate represents a family of inorganic compounds consisting of chromium, nitrate, and varying amounts of water [2]. This compound is most commonly encountered as a dark violet hygroscopic solid, though an anhydrous green form is also documented [2]. The compound serves limited commercial importance, finding applications primarily in the dyeing industry and academic laboratories for the synthesis of chromium coordination complexes [2].

Molecular Formula and Structure

Chromic nitrate exists in multiple hydrated forms, each characterized by distinct molecular formulas and structural arrangements [1] [2] [6]. The anhydrous form exhibits the molecular formula Chromium(Nitrate)₃, while the most common hydrated variants include the hexahydrate and nonahydrate forms [7] [15].

| Form | Molecular Formula | Empirical Formula | Molecular Weight (grams per mole) | Appearance |

|---|---|---|---|---|

| Anhydrous | Chromium(Nitrate)₃ | ChromiumNitrogen₃Oxygen₉ | 238.011 | Blue-violet crystals |

| Hexahydrate | Chromium(Nitrate)₃- 6H₂O | ChromiumHydrogen₁₂Nitrogen₃Oxygen₁₅ | 346.08 | Purple crystals |

| Nonahydrate | Chromium(Nitrate)₃- 9H₂O | ChromiumHydrogen₁₈Nitrogen₃Oxygen₁₈ | 400.15 | Purple monoclinic crystals |

The structural complexity of chromic nitrate is exemplified by the nonahydrate form, which displays the formula Chromium(Water)₆₃- 3H₂O [2] [6]. This formulation reveals that the chromium centers are bound to six aquo ligands, while the remaining volume of the solid is occupied by three nitrate anions and three molecules of water of crystallization [2].

The anhydrous salt forms green crystals and demonstrates exceptional water solubility, contrasting with anhydrous chromium(III) chloride which dissolves very slowly under normal conditions [2]. At temperatures reaching 100 degrees Celsius, the compound undergoes decomposition [2].

Isomeric Forms and Configurations

Chromic nitrate exhibits multiple isomeric forms that differ primarily in their hydration states and coordination arrangements [11] [13]. The compound can exist in at least three distinct configurations: the anhydrous form appearing as green crystals, and various hydrated forms displaying purple to violet coloration [10] [11].

Research has documented that chromium(III) nitrate hexahydrate exists in three isomerized forms displaying indigo purple, dark green, and light green colorations, with identical molecular shapes [13]. These isomeric variations arise from different arrangements of water molecules and chloride ions in the coordination sphere, representing examples of hydrated isomers [13].

The structural isomerism in chromic nitrate relates to the coordination environment of the chromium(III) center, where different numbers of water molecules can occupy coordination sites [11]. The most common hydrated form features a dark violet coloration, while less common variants may appear as green or light green crystals [11] [13].

Chemical Descriptors and Identifiers

Chromic nitrate possesses multiple standardized chemical identifiers that facilitate its recognition across scientific databases and regulatory systems [1] [18] [19]. These identifiers vary depending on the specific hydration state of the compound.

| Identifier Type | Anhydrous Form | Nonahydrate Form |

|---|---|---|

| Chemical Abstracts Service Registry Number | 13548-38-4 | 7789-02-8 |

| European Community Number | 236-921-1 | 236-921-1 |

| Molecular Design Limited Number | MFCD00010946 | MFCD00149659 |

| Unique Ingredient Identifier | C6H0RE016B | D2806IOL1L |

| United Nations Number | 2720 | 2720 |

| PubChem Compound Identifier | 24598 | 9887206 |

| ChemSpider Identifier | 23000 | - |

The International Union of Pure and Applied Chemistry name for the anhydrous compound is chromium(3+);trinitrate, while the hydrated forms are designated as chromium(3+);trinitrate;hydrate or chromium(3+);trinitrate;nonahydrate [12] [18]. Alternative nomenclature includes chromic nitrate, chromium trinitrate, and nitric acid chromium salt [18] [19].

The compound's International Chemical Identifier string for the anhydrous form is InChI=1S/Chromium.3HNitrate₃/c;3*2-1(3)4/h;(H,2,3,4), while its Simplified Molecular Input Line Entry System representation is Nitrogen(=Oxygen)(=Oxygen)Oxygen.[Chromium] [18].

Ionic Composition

The ionic composition of chromic nitrate reflects the fundamental electrostatic interactions between chromium(III) cations and nitrate anions [23] [26] [28]. The compound's structure is governed by the requirement for electrical neutrality, achieved through the combination of one trivalent chromium ion with three monovalent nitrate ions [5] [30].

| Component | Chemical Formula | Ionic Charge | Number per Formula Unit | Coordination Role |

|---|---|---|---|---|

| Chromium(III) ion | Chromium³⁺ | +3 | 1 | Central metal ion |

| Nitrate ion | Nitrate⁻ | -1 | 3 | Counter anions |

| Water molecules (nonahydrate) | Water | Neutral | 9 | Ligands/crystallization water |

The chromium(III) ion exhibits a stable +3 oxidation state, characteristic of trivalent chromium compounds [23] [24] [25]. This oxidation state represents the most thermodynamically favorable form of chromium in aqueous environments [23]. The nitrate ions carry a formal charge of -1 each, with the molecular structure displaying trigonal planar geometry around the nitrogen center [28].

The nitrate anion consists of one central nitrogen atom surrounded by three identical bonded oxygen atoms, exhibiting resonance structures that distribute the negative charge across the oxygen atoms [28]. The ionic charge balance requires exactly three nitrate anions to neutralize the +3 charge of the chromium ion, resulting in the characteristic 1:3 stoichiometry observed in chromic nitrate [5] [30].

Coordination Chemistry of Chromium(III) in Nitrate Environment

The coordination chemistry of chromium(III) in chromic nitrate exemplifies the classical octahedral geometry preferred by trivalent chromium ions [32] [34] [35]. Chromium(III) complexes demonstrate exceptional kinetic inertness and have played a prominent historical role in the development of transition metal photochemistry [32] [34].

In the hydrated forms of chromic nitrate, the chromium(III) center adopts a six-coordinate octahedral arrangement with water molecules serving as ligands [2] [34]. The coordination number of six represents the most common and stable configuration for chromium(III) complexes [34] [36]. The [Chromium(Water)₆]³⁺ complex ion forms the core structure, with nitrate anions positioned in the outer coordination sphere as counter ions [2].

The octahedral coordination compounds of chromium(III) are exceptionally stable and numerous, having played a prominent role in coordination chemistry development [34]. The chromium centers exhibit strong preferences for octahedral geometry due to crystal field stabilization effects inherent to the d³ electronic configuration [34] [35].

Ligand exchange reactions in chromium(III) aqua complexes proceed through associative mechanisms, with the rate of substitution being influenced by the pH of the solution [37]. The coordination behavior follows the sequence: ChromiumOH²⁺ < Chromium(OH)₂⁺ < Chromium(OH)₃, with Chromium³⁺ being almost inactive toward ligand substitution [37]. This pH dependence arises from the enhancement of chromium(III)-aqua bond lability induced by the presence of hydroxo ligands [37].

Physical Description

DEEP VIOLET CRYSTALS.

Boiling Point

Density

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 41 of 293 companies. For more detailed information, please visit ECHA C&L website;

Of the 17 notification(s) provided by 252 of 293 companies with hazard statement code(s):;

H271 (22.22%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H272 (76.59%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (77.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (54.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (77.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (15.08%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (15.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (53.17%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant;Environmental Hazard

Other CAS

7789-02-8

Wikipedia

Biological Half Life

General Manufacturing Information

Fabricated metal product manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

Petrochemical manufacturing

Synthetic dye and pigment manufacturing

Nitric acid, chromium(3+) salt (3:1): ACTIVE

Dates

Anderson RA: Chromium in the prevention and control of diabetes. Diabetes Metab. 2000 Feb;26(1):22-7. [PMID:10705100]

Hua Y, Clark S, Ren J, Sreejayan N: Molecular mechanisms of chromium in alleviating insulin resistance. J Nutr Biochem. 2012 Apr;23(4):313-9. doi: 10.1016/j.jnutbio.2011.11.001. [PMID:22423897]

CHROMIUM, ELEMENTAL - National Library of Medicine HSDB ... - Toxnet - NIH

CHROMIUM COMPOUNDS - National Library of Medicine HSDB ... - Toxnet - NIH

Chromium Toxicological Overview - Health Protection Agency - Gov.uk

Dietary Supplement Fact Sheet: Chromium

Dailymed Label: DIVISTA - chromium picolinate capsule